molecular formula C10H13N3O2 B103982 1-(4-Nitrophenyl)piperazine CAS No. 6269-89-2

1-(4-Nitrophenyl)piperazine

Cat. No. B103982
M. Wt: 207.23 g/mol
InChI Key: VWOJSRICSKDKAW-UHFFFAOYSA-N
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Patent
US09133195B2

Procedure details

8.10 g p-nitro-bromobenzene was added into a 250 ml round-bottom flask containing 50 mL isopropanol, then 7.00 g anhydrous piperazine, 15.00 g anhydrous K3PO4 and 4 ml glycol was added, then 2.00 g CuI was added as catalyster under nitrogen atmosphere (the small-scale reaction was carried out in the absence of nitrogen atmosphere, the results showed mat the yield was low probably because of the oxidation of CuI). The reaction mixture was refluxed for two days under nitrogen atmosphere. The crude product was filtered and concentrated. The concentrate was extracted with chloroform/water. The chloroform extract was dried by anhydrous Na2SO4. Based on higher polarity of product and lower polarity of the starting material, the extract was purified by column-chromatography with gradient elution of petroleum ether:ethyl acetate:ethanol in differ ratio, concentrated the eluate, to produce N-4-nitro-phenyl piperazine as yellow solid (4.10 g, 49.4% yield). Mp: 126-128° C. (lit.: 130-132° C.)
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I.C(O)(C)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Br
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
N1CCNCC1
Name
K3PO4
Quantity
15 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
glycol
Quantity
4 mL
Type
reactant
Smiles
Step Three
Name
CuI
Quantity
2 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the small-scale reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for two days under nitrogen atmosphere
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The crude product was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with chloroform/water
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried by anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the extract was purified by column-chromatography with gradient elution of petroleum ether
CONCENTRATION
Type
CONCENTRATION
Details
ethyl acetate:ethanol in differ ratio, concentrated the eluate,

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 49.4%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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